molecular formula C8H13N3O2S B7589958 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid

Cat. No. B7589958
M. Wt: 215.28 g/mol
InChI Key: OEWQWFCPAQXHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid (MTAPA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAPA is a thiadiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has been shown to have plant growth-promoting properties and can improve crop yield. In material science, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has been studied for its potential use in the synthesis of new materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been shown to inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid can improve cognitive function in animal models of Alzheimer's disease and reduce oxidative stress in animal models of Parkinson's disease. 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has also been shown to improve plant growth and crop yield in agricultural studies.

Advantages and Limitations for Lab Experiments

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid.

Future Directions

There are several future directions for research on 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action and potential side effects of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid in these diseases. Another area of interest is its potential use in agriculture to improve crop yield and reduce the use of pesticides. Additionally, further studies are needed to explore the potential use of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid in material science and the synthesis of new materials.

Synthesis Methods

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid can be synthesized through various methods, including the reaction of 3-methyl-1,2,4-thiadiazole-5-amine with pentanoic acid in the presence of a catalyst. Another method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with ethylenediamine, followed by the addition of pentanoic acid. These methods have been optimized to obtain high yields of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid.

properties

IUPAC Name

2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-4-6(7(12)13)10-8-9-5(2)11-14-8/h6H,3-4H2,1-2H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWQWFCPAQXHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid

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